molecular formula C14H15F3N4O4S2 B2754408 methyl 3-(N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034520-58-4

methyl 3-(N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2754408
CAS RN: 2034520-58-4
M. Wt: 424.41
InChI Key: AWKDIRZNBNMAIX-UHFFFAOYSA-N
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Description

The compound “methyl 3-(N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as starting materials . This multi-component reaction features broad substrate scope, high efficiency, and scalability, providing a facile and straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds in moderate to good yields .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a triazole ring, a thiophene ring, and a trifluoromethyl group. The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The trifluoromethyl group has the formula -CF3 .


Chemical Reactions Analysis

The synthesis of this compound involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) . The trifluoromethyl group is derived from the methyl group by replacing each hydrogen atom by a fluorine atom .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The preparation of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines demonstrates the synthetic utility of heteroaromatic azido compounds, showcasing techniques that could be relevant for synthesizing related structures including the compound (Westerlund, 1980).
  • Research on bromination and diazo-coupling of pyridinethiones, leading to the microwave-assisted synthesis of isothiazolopyridine and pyridothiazepines, highlights modern methods for creating complex heterocycles. These methods could offer insights into novel synthesis routes for related compounds (Youssef, Azab, & Youssef, 2012).

Potential Biological Activities

  • The synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, including those with trifluoromethyl groups, provide insight into the design of compounds with specific biological activities. This research might inform the pharmacological potential of similar molecules (Tucker, Crook, & Chesterson, 1988).
  • Studies on cardiovascular agents, including the synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, reveal potential for related compounds in developing novel cardiovascular treatments (Sato et al., 1980).

Future Directions

Considering its broad-spectrum pharmaceutical activity, the method offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . This compound and its derivatives could have potential applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .

properties

IUPAC Name

methyl 3-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O4S2/c1-25-13(22)12-9(3-5-26-12)27(23,24)18-7-11-20-19-10-6-8(14(15,16)17)2-4-21(10)11/h3,5,8,18H,2,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKDIRZNBNMAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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